molecular formula C15H14N4O2 B12412082 Btk-IN-16

Btk-IN-16

Cat. No.: B12412082
M. Wt: 282.30 g/mol
InChI Key: UWUDVFRBAXYEPH-UHFFFAOYSA-N
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Description

Btk-IN-16 is a compound that targets Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase involved in the transmission and amplification of extracellular signals to intracellular signaling pathways. BTK plays a crucial role in the development and activation of B cells, making it a significant target for treating B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing BTK inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods

Industrial production of BTK inhibitors like this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Mechanism of Action

Btk-IN-16 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of BTK. This irreversible inhibition prevents BTK from transmitting signals necessary for B-cell activation and proliferation. The inhibition of BTK signaling pathways, including the NF-κB and MAP kinase pathways, leads to reduced expression of activation markers on B cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Btk-IN-16

This compound is unique due to its specific binding affinity and selectivity for BTK, which may result in a better therapeutic profile and fewer side effects compared to other BTK inhibitors. Its unique chemical structure and binding mechanism also contribute to its distinct pharmacological properties .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

6,7-dimethoxy-N-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C15H14N4O2/c1-20-13-6-11-12(7-14(13)21-2)17-9-18-15(11)19-10-4-3-5-16-8-10/h3-9H,1-2H3,(H,17,18,19)

InChI Key

UWUDVFRBAXYEPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=CC=C3)OC

Origin of Product

United States

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